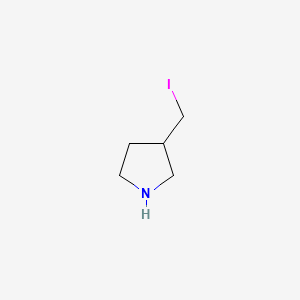

3-(Iodomethyl)pyrrolidine

Übersicht

Beschreibung

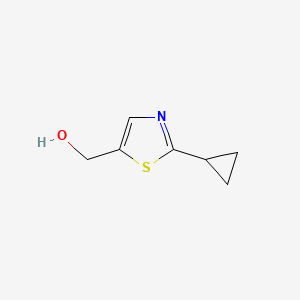

“3-(Iodomethyl)pyrrolidine” is a derivative of pyrrolidine . Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH. It is a cyclic secondary amine, also classified as a saturated heterocycle . The compound “3-(Iodomethyl)pyrrolidine” has a pyrrolidine ring with an iodomethyl group attached to it .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The synthesis of “3-(Iodomethyl)pyrrolidine” would involve the introduction of the iodomethyl group to the pyrrolidine ring .Molecular Structure Analysis

The molecular structure of “3-(Iodomethyl)pyrrolidine” consists of a five-membered pyrrolidine ring with an iodomethyl group attached to it . The pyrrolidine ring is a saturated heterocycle, which allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine and its derivatives, including “3-(Iodomethyl)pyrrolidine”, can undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Iodomethyl)pyrrolidine” would be similar to those of pyrrolidine, with modifications due to the presence of the iodomethyl group .Wissenschaftliche Forschungsanwendungen

Pyrrolidines, including those derived from 3-(Iodomethyl)pyrrolidine, are significant in medicine and industry, such as in dyes or agrochemical substances. They can be synthesized through [3+2] cycloaddition processes, demonstrating their importance in modern science and versatility in chemical synthesis (Żmigrodzka et al., 2022).

The stereoselective formation of functionalized 3-iodopyrrolidine derivatives can be achieved by manipulating reaction temperatures, highlighting the flexibility of pyrrolidine synthesis for potential medicinal chemistry and organocatalysis applications (Feula et al., 2013).

Pyrrolidine derivatives, derived from 3-(Iodomethyl)pyrrolidine, are used in asymmetric reactions to create propargylamines with high enantiopurity, demonstrating their utility in creating stereochemically complex molecules (Zhao & Seidel, 2015).

Cobalt-catalyzed carbon-carbon bond formation using (S)-2-(iodomethyl)pyrrolidines results in enantiopure pyrrolidine derivatives, important for synthesizing phenanthroindolizidine alkaloids (Hsu et al., 2011).

Multisubstituted pyrrolidines, potentially including 3-(Iodomethyl)pyrrolidine derivatives, are synthesized using cycloaddition/annulation strategies and are critical in natural product synthesis due to their atom economy and stereoselectivity (Li et al., 2018).

Iodomethylated pyrrolidine derivatives synthesized from gamma-iodoolefins using chloramine-T (CT) demonstrate high stereoselectivity and effectiveness in creating pyrrolidine and bicyclic pyrrolidine derivatives (Minakata et al., 2002).

Pyrrolidine derivatives are critical for various applications in organic synthesis, metal catalysis, and organocatalysis. New methods allow for the creation of complex poly-heterocyclic pyrrolidines from readily available materials, emphasizing their vast potential in chemical synthesis (Otero-Fraga et al., 2017).

Eigenschaften

IUPAC Name |

3-(iodomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPDMVPHOJCZZRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693563 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Iodomethyl)pyrrolidine | |

CAS RN |

1289386-74-8 | |

| Record name | 3-(Iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)

![3-[Bis(4-fluorophenyl)phosphinyl]benzenamine](/img/structure/B596499.png)

![ethyl 1-tosyl-7-(trifluoromethylsulfonyloxy)-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B596505.png)